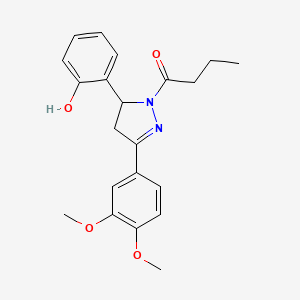
1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrazole moiety, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms, and is flanked by phenyl rings with methoxy and hydroxy substituents. These functional groups are known to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the compound's behavior in different environments.
Synthesis Analysis
The synthesis of related pyrazole derivatives can be achieved through the reaction of β-diketones with hydrazine hydrate to yield pyrazole compounds . In the context of the compound , a similar synthetic route could be employed, starting with an appropriate β-diketone precursor that contains the necessary methoxy and hydroxy substituents on the phenyl rings. The subsequent reaction with hydrazine or its derivatives would then lead to the formation of the pyrazole core. The final steps would likely involve the attachment of the butan-1-one side chain to complete the synthesis of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to the one under discussion often features significant non-covalent interactions. For instance, in related compounds, molecules can be linked by C-H...O hydrogen bonds to form dimers, which are further connected into chains or sheets by π-π stacking interactions . These interactions are crucial in determining the three-dimensional arrangement of the molecules in the solid state and can affect the compound's solubility, melting point, and other physical properties.
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions. For example, they can react with hydrazine hydrate to form different pyrazole derivatives or with hydroxylamine hydrochloride to yield isoxazole derivatives . The presence of methoxy and hydroxy groups in the compound could also lead to additional reactions, such as O-demethylation or the formation of hydrogen bonds with other molecules, which could further modify the chemical behavior of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen bond donors and acceptors, such as the hydroxy group, and the potential for π-π stacking interactions due to the aromatic rings, suggest that the compound could have a relatively high melting point and may form stable crystalline structures. The electron-donating methoxy groups could also impact the electronic properties of the molecule, potentially affecting its reactivity and interaction with other chemical species.
科学的研究の応用
Tautomerism and Molecular Structure
The study of NH-pyrazoles, including compounds structurally related to 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one, reveals significant insights into their tautomerism and molecular structure. These compounds exhibit a complex pattern of hydrogen bonds, influencing their crystallization and tautomerism both in solution and solid state. The presence of phenol residues in these compounds encourages the formation of sheets stabilized by these hydrogen bonds, demonstrating the intricate interplay between structure and tautomerism (Cornago et al., 2009).
Cooperative Molecular Dimerization
Research on 3,5-diaryl-1H-pyrazoles showcases the role of cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers. These studies not only highlight the synthetic pathways to these compounds but also detail their dimerization processes, which are crucial for understanding their potential applications in molecular design and pharmaceutical research (Zheng, Wang, & Fan, 2010).
Novel Routes to Heterocycles
The conversion of α-hydroxyarylalkyl ketones into N-amino-1H-pyrrolo[2,3-b]pyridines through hydrazone intermediates opens new avenues for synthesizing heterocyclic compounds. This pathway illustrates the versatility of 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one derivatives in generating biologically relevant structures (Chudinov et al., 2007).
Anion-Directed Organized Assemblies
The formation of organized assemblies through anion-directed interactions in protonated pyrazole-based ionic salts demonstrates the potential of 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one derivatives in constructing supramolecular architectures. These assemblies are stabilized by hydrogen bonding and weak C–H···π interactions, showcasing the structural diversity attainable through these interactions (Zheng et al., 2013).
Fluorescent Chemosensor for Metal Ions
The development of fluorescent chemosensors based on pyrazoline derivatives, such as those derived from 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one, for the detection of metal ions, particularly Fe3+, highlights the compound's applicability in analytical chemistry. This research demonstrates the compound's potential as a sensitive and selective probe for metal ion detection in various environments (Khan, 2020).
特性
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-7-21(25)23-17(15-8-5-6-9-18(15)24)13-16(22-23)14-10-11-19(26-2)20(12-14)27-3/h5-6,8-12,17,24H,4,7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCJMAPWILJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

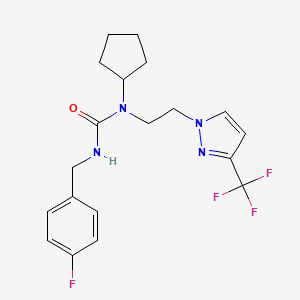
![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)
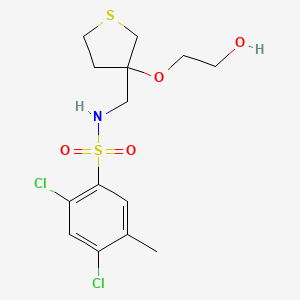

![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538837.png)
![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)

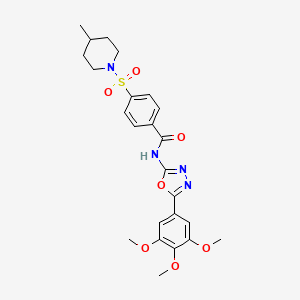

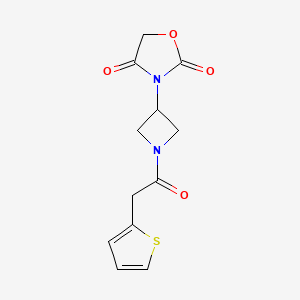
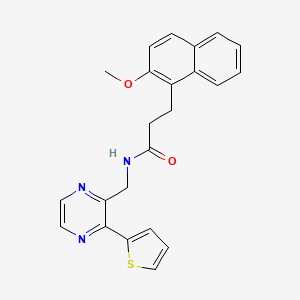
![N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2538846.png)